molecular formula C15H22N2 B3111976 1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine CAS No. 187221-34-7

1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine

Cat. No. B3111976
CAS RN: 187221-34-7
M. Wt: 230.35 g/mol
InChI Key: RUPPNTKKSZNANF-UHFFFAOYSA-N
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Description

The compound “1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine” is a derivative of the benzo7annulene family . It is a complex organic compound that has potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including methylation, reaction with ethyl lithiopropiolate, catalytic reduction, and reaction with sodium borohydride . The specific synthesis process for “1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine” may vary, but it likely involves similar chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine” is complex, as it belongs to the benzo7annulene family . It likely contains a piperazine ring attached to a tetrahydrobenzo7annulene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine” likely involve several steps, including methylation, reaction with ethyl lithiopropiolate, catalytic reduction, and reaction with sodium borohydride . These reactions result in the formation of the complex structure of the compound .

Scientific Research Applications

1. NOP Receptor Antagonist Synthesis

The compound has been utilized in the modified synthesis of NOP receptor antagonist SB612111. This synthesis addresses challenges in key synthesis steps, such as the formation of specific intermediates and final reductive amination, resulting in improved yields for necessary synthetic steps (Perrey, Li, & Zhang, 2016).

2. PET Radiotracers for Oncology

Analogs of the compound have been designed for potential use as positron emission tomography (PET) radiotracers in oncology. Modifications to reduce lipophilicity while retaining therapeutic and diagnostic potentials have been explored (Abate et al., 2011).

3. α1-AR Antagonists

Derivatives of the compound have been synthesized and evaluated for their α1-AR antagonistic activities. This research focuses on designing and synthesizing new molecules for biological assays to identify potential α1-AR antagonists (Li et al., 2008).

4. Antipsychotic Drug Synthesis

The compound has been utilized in the synthesis of Brexpiprazole, an antipsychotic drug. The synthesis features key C–N bond formation steps and efficient Buchwald–Hartwig coupling (Kumar et al., 2018).

5. Piperazine Scaffolds for Drug Discovery

Piperazine derivatives, including those related to the compound, have been a focus in drug discovery due to their significant presence in biological screens. This research includes synthesis and pharmacological evaluation of aryl piperazine congeners (Bari, Saravanan, & Ahmad, 2019).

6. Antibacterial and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, related to the compound, have shown potent antibacterial efficacies and biofilm inhibition activities. They also demonstrate inhibitory activities against MurB enzyme, relevant in microbial resistance (Mekky & Sanad, 2020).

Future Directions

The future directions for research on “1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine” could involve further exploration of its potential medicinal properties . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile could also be beneficial.

properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-3-7-14-13(5-1)6-2-4-8-15(14)17-11-9-16-10-12-17/h1,3,5,7,15-16H,2,4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPNTKKSZNANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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